4,4,4-Trifluoro-2-methylbutan-2-amine
Overview
Description
4,4,4-Trifluoro-2-methylbutan-2-amine is a compound that falls within the category of fluorinated amines, which are of significant interest in medicinal chemistry due to their biological activity and the ability to modulate physicochemical properties through the introduction of fluorine atoms . While the provided papers do not directly discuss 4,4,4-Trifluoro-2-methylbutan-2-amine, they do provide insights into the synthesis and properties of related fluorinated amines, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of fluorinated amines can be challenging due to the need for air and moisture-sensitive reagents or harsh reductants. However, a practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid has been reported, which exhibits remarkable functional group tolerance and does not require rigorous exclusion of moisture or oxygen . Additionally, the reaction of chiral 2-trifluoromethyl-1,3-oxazolidines with silylated nucleophiles under Lewis acid activation provides a stereoselective route to functionalized α-trifluoromethylamines . These methods could potentially be adapted for the synthesis of 4,4,4-Trifluoro-2-methylbutan-2-amine.
Molecular Structure Analysis
The molecular structure of fluorinated amines is characterized by the presence of fluorine atoms, which can significantly influence the chemical behavior and reactivity of the molecule. The introduction of trifluoromethyl groups into amines can enhance their lipophilicity and metabolic stability, making them more suitable for medicinal applications . The stereochemistry of such compounds is also crucial, as seen in the stereoselective synthesis routes provided for related compounds .
Chemical Reactions Analysis
Fluorinated amines can participate in various chemical reactions, including dehydrative amidation catalyzed by boronic acids . The ortho-substituent on the boronic acid catalyst plays a crucial role in preventing the coordination of amines, thus accelerating the amidation process . This suggests that 4,4,4-Trifluoro-2-methylbutan-2-amine could also be involved in similar amidation reactions, potentially leading to the formation of amide linkages.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated amines are influenced by the trifluoromethyl groups, which can increase the compound's resistance to metabolic degradation and alter its pharmacokinetic profile . The presence of these groups can also affect the molecule's boiling point, solubility, and overall stability. The specific properties of 4,4,4-Trifluoro-2-methylbutan-2-amine would need to be determined experimentally, but it is likely to share some characteristics with other fluorinated amines described in the literature .
Scientific Research Applications
Coordination Polymers
Copper(II) and zinc(II) coordination polymers incorporating derivatives of 4,4,4-trifluoro-2-methylbutan-2-amine demonstrate significant structural variety, influenced by the coordination of metal centers and intramolecular interactions. These polymers exhibit diverse crystalline structures and hydrogen bonding patterns, underscoring the compound's utility in constructing complex coordination architectures with potential applications in materials science and catalysis (Perdih, 2016).
Synthesis of Fluorinated Amino Acids
The compound has been utilized in the stereoselective synthesis of fluorinated amino acids, showcasing its role in the development of novel compounds with potential pharmaceutical applications. The synthesis process involves a series of transformations, highlighting the versatility of 4,4,4-trifluoro-2-methylbutan-2-amine in organic synthesis (Pigza, Quach, & Molinski, 2009).
Ionic Liquids and Low-Viscosity Compounds
The reaction of 4,4,4-trifluoro-2-methylbutan-2-amine with N-alkylpyrrolidine and fluorinated 1,3-diketones has led to the creation of new fluorine-containing ionic liquids. These substances are characterized by low melting points and viscosities, suggesting their potential utility in various industrial applications due to their favorable physicochemical properties (Li, Zeng, Garg, Twamley, & Shreeve, 2008).
Stereoselective Synthesis of Trifluoromethylated Compounds
The compound serves as a precursor in the stereoselective synthesis of trifluoromethylated amines and amino acids, demonstrating its importance in the creation of molecules with potential biological activity. This synthesis pathway highlights the compound's role in introducing trifluoromethyl groups into bioactive molecules, which can significantly alter their pharmacological properties (Lebouvier, Laroche, Huguenot, & Brigaud, 2002).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
4,4,4-trifluoro-2-methylbutan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-4(2,9)3-5(6,7)8/h3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLZSIPTAZHIIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604555 | |
Record name | 4,4,4-Trifluoro-2-methylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2-methylbutan-2-amine | |
CAS RN |
93339-73-2 | |
Record name | 4,4,4-Trifluoro-2-methyl-2-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93339-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,4-Trifluoro-2-methylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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